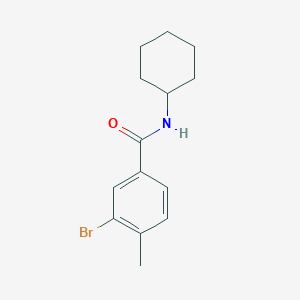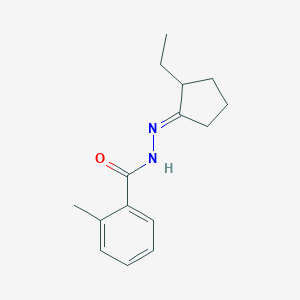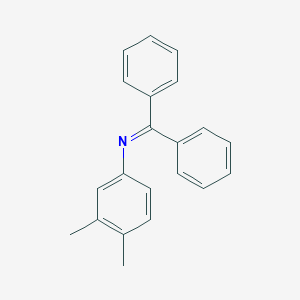![molecular formula C13H15N5O3S2 B322039 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322039.png)
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide is a chemical compound with the molecular formula C13H15N5O3S2 and a molecular weight of 353.4 g/mol. This compound is known for its unique structure, which includes a cyano group, a morpholinosulfonylphenyl group, and a hydrazono group attached to a thioacetamide backbone.
Méthodes De Préparation
The synthesis of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide typically involves the reaction of 4-morpholinosulfonylphenylhydrazine with a cyanoacetyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the hydrazono group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group and the hydrazono group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide can be compared with similar compounds such as:
2-Cyano-2-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}acetamide: This compound has a similar structure but differs in the position of the morpholinylsulfonyl group.
2-Cyano-2-[(4-morpholinylsulfonylphenyl)hydrazono]acetamide: Another similar compound with slight variations in the functional groups attached to the thioacetamide backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15N5O3S2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(1E)-2-amino-N-(4-morpholin-4-ylsulfonylanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C13H15N5O3S2/c14-9-12(13(15)22)17-16-10-1-3-11(4-2-10)23(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2,(H2,15,22)/b17-12+ |
Clé InChI |
CBDUSBXALDFHAY-SFQUDFHCSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
SMILES isomérique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N/N=C(\C#N)/C(=S)N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B321958.png)
![3-bromo-4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B321959.png)
![3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide](/img/structure/B321960.png)
![Ethyl 4-[(2-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B321962.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321967.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B321968.png)
![N-{4-[(2-{3,5-dinitrobenzoyl}hydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B321971.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321972.png)
![N-[4-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321974.png)
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B321975.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B321977.png)


